N-benzyl-4-(1-piperidinyl)benzamide
Description
Properties
IUPAC Name |
N-benzyl-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(20-15-16-7-3-1-4-8-16)17-9-11-18(12-10-17)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVJKBCIWLNEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H22N2O
- Molecular Weight : 294.4 g/mol
- IUPAC Name : N-benzyl-4-piperidin-1-ylbenzamide
The structure of N-benzyl-4-(1-piperidinyl)benzamide includes a benzamide moiety linked to a piperidine ring, which is instrumental in its biological activity.
Antitumor Activity
Recent studies have demonstrated the potential of this compound derivatives as antitumor agents. A notable investigation by Zhao et al. (2014) evaluated a series of these derivatives for their activity against HepG2 liver cancer cells. The study identified compound 47 as particularly potent, with an IC50 value of 0.25 μM, indicating significant efficacy in inhibiting cell proliferation through mechanisms involving cell cycle arrest and modulation of key regulatory proteins such as cyclin B1 and p53 .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 47 | 0.25 | Induces cell cycle arrest via p53/p21 pathway |
Anti-Acetylcholinesterase Activity
This compound has been explored for its anti-acetylcholinesterase (AChE) properties, which are relevant in the context of neurodegenerative diseases like Alzheimer's. Sugimoto et al. (1990) found that modifications to the benzamide structure enhanced AChE inhibition, suggesting that this compound could be developed further as a potential antidementia agent.
| Modification | AChE Inhibition Activity |
|---|---|
| Para-substituted derivatives | Enhanced inhibition |
Antibacterial and Antifungal Activities
Khatiwora et al. (2013) synthesized metal complexes of this compound and assessed their antibacterial efficacy against various strains. The study revealed that copper complexes exhibited superior antibacterial activity compared to the free ligands, indicating potential applications in treating bacterial infections.
Zhou Weiqun et al. (2005) reported on the antifungal properties of Co(III) complexes derived from similar benzamides, demonstrating effectiveness against major plant pathogens, thus highlighting agricultural applications.
Antiviral Applications
The compound has also been investigated for its antiviral properties, particularly against influenza viruses. A study indicated that N-benzyl-4,4-disubstituted piperidines act as fusion inhibitors for influenza A virus, showcasing their potential as antiviral agents through novel mechanisms targeting hemagglutinin fusion peptides .
Case Study 1: Antitumor Mechanism
In the study by Zhao et al., Western blot analysis showed that compound 47 inhibited cyclin B1 expression while enhancing p21 levels, leading to cell cycle arrest in HepG2 cells. This mechanism suggests a pathway for developing new cancer therapies based on these derivatives.
Case Study 2: Antibacterial Efficacy
Khatiwora et al.'s research demonstrated that metal complexes derived from this compound had significant antibacterial activity against resistant strains, suggesting a promising avenue for antibiotic development.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs vary in substituents on the benzamide core, heterocyclic systems, and functional groups. Key comparisons include:
| Compound Name | Structural Features | Key Differences from N-Benzyl-4-(1-piperidinyl)benzamide | Reference |
|---|---|---|---|
| 3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide | Cyano group, methylthio-benzyl-substituted piperidine | Additional cyano group enhances hydrogen bonding; methylthio alters electronic properties . | |
| N-Benzyl-4-(1H-tetrazol-1-yl)benzamide | Tetrazole ring (five-membered heterocycle with four nitrogen atoms) | Tetrazole offers distinct hydrogen-bonding and metabolic stability compared to piperidine . | |
| N-benzyl-4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide | Imidazole ring, fluorophenyl group | Imidazole’s aromaticity and fluorine substitution modulate receptor selectivity (e.g., GABA-A interactions) . | |
| 4-Amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | Methoxy and amino groups on benzamide, methyl-piperidine | Methoxy improves solubility; methyl-piperidine alters steric effects . |
Key Insight: Substitutions on the benzamide core or piperidine ring significantly influence electronic properties, solubility, and target interactions. For example, electron-withdrawing groups (e.g., cyano) enhance hydrogen bonding, while bulky substituents (e.g., tert-butyl) increase lipophilicity .
Physicochemical Properties
- Lipophilicity: Piperidine-containing compounds (e.g., this compound) exhibit higher logP values than tetrazole or imidazole analogs due to the nonpolar piperidine ring .
- Stability : The piperidine ring’s basicity may enhance stability under acidic conditions compared to sulfonamide or phosphoryl derivatives (e.g., N-Benzyl-4-(diphenylphosphoryl)benzamide) .
- Solubility: Methoxy or amino substitutions (e.g., 4-Amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide) improve aqueous solubility relative to halogenated analogs .
Q & A
What are the key synthetic pathways for N-benzyl-4-(1-piperidinyl)benzamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions, starting with the alkylation of a piperidine precursor followed by benzamide coupling. For example, 1-benzyl-4-piperidone can undergo nucleophilic addition with a benzamide derivative under reflux conditions using propionic anhydride as a catalyst . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance reaction rates ().
- Catalyst use : Acidic or basic catalysts (e.g., oxalic acid) improve intermediate stability .
- Purification : Column chromatography or recrystallization from 2-propanol yields >75% purity .
- Reaction monitoring : Thin-layer chromatography (TLC) ensures intermediate formation .
Which analytical techniques are most effective for characterizing this compound, especially with limited sample quantities?
Answer:
- Mass spectrometry (MS) : Critical for structural confirmation when NMR is impractical due to low sample amounts. High-resolution MS can distinguish between analogs (e.g., distinguishing benzylfentanyl derivatives) .
- NMR spectroscopy : Use deuterated solvents (e.g., CDCl₃) and 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and piperidine N-H bonds .
How can researchers design experiments to evaluate the structure-activity relationships (SAR) of this compound derivatives?
Answer:
- Substituent variation : Modify the benzyl group (e.g., fluorination) or piperidine ring (e.g., methyl substitution) to assess steric/electronic effects on biological activity .
- In vitro assays : Test analogs against target receptors (e.g., opioid or serotonin receptors) using radioligand binding assays .
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities based on substituent positioning .
How should contradictory data between NMR and MS results be resolved during structural elucidation?
Answer:
- Cross-validation : Compare fragmentation patterns in MS with predicted molecular ions (e.g., m/z 380 for C₂₃H₂₈N₂O₃) .
- Isotopic labeling : Use ¹³C or ¹⁵N-labeled precursors to confirm ambiguous NMR signals .
- Alternative techniques : X-ray crystallography or vibrational circular dichroism (VCD) for chiral centers .
What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2 irritation) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Spill management : Neutralize acidic byproducts (e.g., NOx gases) with sodium bicarbonate .
How can solubility challenges of this compound be addressed for in vitro pharmacological studies?
Answer:
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .
- Salt formation : Convert the free base to a hydrochloride salt for improved aqueous solubility .
- Liposomal encapsulation : Enhances bioavailability for cell-based assays .
What computational tools are recommended for predicting the physicochemical properties of this compound analogs?
Answer:
- Software : SwissADME or MarvinSketch to calculate logP, pKa, and topological polar surface area (TPSA) .
- Databases : PubChem for experimental data validation (e.g., molecular weight 264.3 g/mol) .
- MD simulations : GROMACS for solubility and membrane permeability predictions .
How do structural analogs of this compound differ in biological activity?
Answer:
- Fluorinated analogs : Exhibit enhanced receptor binding due to electronegativity (e.g., N-(5-fluorobenzyl) derivatives) .
- Tetrazole-containing analogs : Show increased metabolic stability compared to carboxylate groups .
- Thiadiazole derivatives : Broaden antimicrobial activity but reduce CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
